molecular formula C24H34O3 B1680637 Rimexolone CAS No. 49697-38-3

Rimexolone

Katalognummer B1680637
CAS-Nummer: 49697-38-3
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: QTTRZHGPGKRAFB-OOKHYKNYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rimexolone is a glucocorticoid steroid used to treat inflammation in the eye . It is marketed as a 1% eye drop solution under the trade name Vexol . It has high corticoid receptor affinity and is a potent local anti-inflammatory agent with minimal systemic effects .


Synthesis Analysis

Rimexolone is absorbed systemically after ocular instillation, but plasma concentrations are low, and it is extensively metabolised to metabolites that are either inactive or have less activity than the parent drug .


Molecular Structure Analysis

The molecular formula of Rimexolone is C24H34O3 . Its average mass is 370.533 g/mol and its monoisotopic mass is 370.250793 Da .


Chemical Reactions Analysis

Rimexolone is a glucocorticoid receptor agonist. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rimexolone include a density of 1.1±0.1 g/cm3, a boiling point of 507.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Rimexolone is a glucocorticoid with various applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Rimexolone:

Ophthalmic Anti-inflammatory Agent

Rimexolone is commonly used as an ophthalmic suspension to reduce inflammation in the eye. It has been shown to be effective in controlling inflammatory conditions such as chronic anterior uveitis in children, significantly reducing the number of flares and allowing patients to stop treatment with oral prednisolone .

Postoperative Inflammation Control

In postoperative care, particularly after cataract surgery, Rimexolone has been compared to prednisolone acetate for its efficacy and safety in preventing early postoperative inflammation. Clinical trials have demonstrated its effectiveness in this application .

Intra-articular Injection for Joint Disorders

Rimexolone can be administered via intra-articular injection for prolonged local effect in joint disorders. Its high corticosteroid receptor affinity ensures that it remains localized at the injection site, minimizing systemic effects .

Glucocorticoid Receptor Agonist Research

As a glucocorticoid receptor agonist, Rimexolone’s mechanism of action involves lipocortins and the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes. This mechanism is a significant area of research for understanding anti-inflammatory actions .

Comparative Studies with Other Corticosteroids

Rimexolone is often used in comparative studies with other corticosteroids to evaluate differences in metabolic pathways and rates of clearance. Such studies are crucial for developing more effective and safer corticosteroid treatments .

Safety and Efficacy Trials

Multiple controlled, parallel-group, multicenter studies have been conducted to evaluate the safety and efficacy of Rimexolone 1% ophthalmic suspension compared to 1% prednisolone. These studies contribute to the body of evidence supporting Rimexolone’s use in various therapeutic contexts .

Safety And Hazards

Rimexolone is generally well tolerated, with most adverse events being localized, transient, and of mild to moderate severity . The most common adverse effects are blurred vision, tearing, and other kinds of eye discomfort .

Zukünftige Richtungen

Local treatment remains an attractive therapeutic option for uveitis, as it has the potential for avoiding systemic adverse events . Research continues into developing novel corticosteroids that maintain their anti-inflammatory effects whilst having an improved ocular side-effect profile .

Eigenschaften

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRZHGPGKRAFB-OOKHYKNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins.
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rimexolone

CAS RN

49697-38-3
Record name Rimexolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49697-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimexolone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIMEXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimexolone
Reactant of Route 2
Reactant of Route 2
Rimexolone
Reactant of Route 3
Rimexolone
Reactant of Route 4
Rimexolone
Reactant of Route 5
Reactant of Route 5
Rimexolone
Reactant of Route 6
Rimexolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.